molecular formula C12H10F2N4O B2471206 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2189498-77-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2471206
CAS No.: 2189498-77-7
M. Wt: 264.236
InChI Key: AAWMIZBNCYFUQY-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound features a azetidine core linked to a 2,6-difluorophenyl group via a ketone bridge and is functionalized with a 2H-1,2,3-triazole moiety. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets, making it a valuable component in the design of bioactive molecules . This specific molecular architecture suggests potential utility in several research areas. Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine core, which shares similarities with the triazole moiety in this product, have been extensively investigated as brain-penetrant microtubule-stabilizing agents for the potential treatment of neurodegenerative diseases such as Alzheimer's . Furthermore, triazole-containing structures are widely explored for developing novel antifungal agents, typically acting through the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . The structural features of this compound, particularly the azetidine and difluorophenyl groups, make it a versatile intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,6-difluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-15-4-5-16-18/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWMIZBNCYFUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring linked to an azetidine moiety and a 2,6-difluorophenyl group. Its molecular formula is C13H11F2N3OC_{13}H_{11}F_2N_3O with a molecular weight of approximately 281.25 g/mol. The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial activities. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines and demonstrate effectiveness against certain bacterial strains.

Anticancer Activity

A study on similar triazole-containing compounds indicated that they possess notable antiproliferative effects against several cancer cell lines. For instance, compounds derived from triazole scaffolds have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.

Cell Line IC50 (μM) Mechanism of Action
MCF-71.1TS inhibition
HCT-1162.6TS inhibition
HepG21.4TS inhibition

These findings suggest that the compound may share similar mechanisms of action as other triazole derivatives, potentially making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies reveal that it exhibits significant antibacterial activity, which is crucial for developing new antibiotics in the face of rising resistance.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound could be effective in treating infections caused by these bacteria .

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of triazole-containing compounds to enhance their biological activities. For instance:

  • A study synthesized several 1,2,3-triazole derivatives and evaluated their anticancer properties. Among them, specific compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Another investigation into the structure-activity relationship (SAR) revealed that ortho-substituted derivatives showed superior activity compared to meta or para substitutions, suggesting that the positioning of substituents significantly impacts efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Thymidylate Synthase : This leads to reduced DNA synthesis and subsequent cell death.
  • Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with essential processes in bacterial cells, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and synthetic yields of related compounds:

Compound Name Core Structure Substituents Synthetic Yield Key Properties/Applications References
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone Azetidine + 1,2,3-triazole + ketone 2,6-difluorophenyl Not reported Potential CNS/antimicrobial activity Inferred
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-triazole + thione 3-fluorophenyl 85% Antifungal/antibacterial agents
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole + thioether + ketone 2,4-difluorophenyl, phenylsulfonyl ~70–80% Enzyme inhibition (e.g., CYP450)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine + sulfonylurea Methoxy, methyl Not reported Herbicide (metsulfuron methyl ester)

Key Observations:

  • Triazole vs. Triazine: The target compound’s 1,2,3-triazole ring differs from 1,2,4-triazoles () and 1,3,5-triazines (). 1,2,3-Triazoles exhibit stronger dipole moments, enhancing binding to biological targets, while triazines are more common in agrochemicals .
  • Azetidine vs.
  • Fluorine Substitution: The 2,6-difluorophenyl group in the target compound may offer better metabolic stability and membrane permeability than 2,4-difluorophenyl () due to symmetric substitution minimizing enzymatic oxidation .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,6-difluorophenyl group increases logP compared to non-fluorinated analogues, enhancing blood-brain barrier penetration for CNS targets.
  • Metabolic Stability: The azetidine’s small ring size resists cytochrome P450-mediated oxidation better than piperidine or pyrrolidine derivatives.

Critical Analysis of Evidence Limitations

  • Synthesis Gaps: No direct synthesis data for the target compound exists in the provided evidence, necessitating extrapolation from triazole and azetidine chemistry.
  • Biological Data: Pharmacological studies are absent; comparisons rely on structural analogies to compounds with reported activities (e.g., enzyme inhibition in ).

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